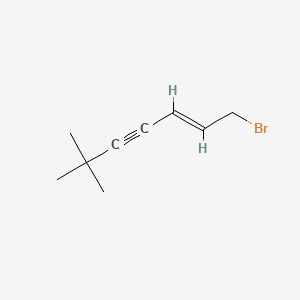

1-Bromo-6,6-dimethyl-2-hepten-4-yne

Beschreibung

Significance of Enyne Structural Motifs in Advanced Chemical Synthesis

Enyne structural motifs, characterized by the presence of both a carbon-carbon double bond (alkene) and a triple bond (alkyne) within the same molecule, are of paramount importance in modern organic synthesis. This unique arrangement of unsaturation provides a rich platform for a diverse array of chemical transformations. The conjugated enyne system, in particular, allows for extended p-orbital overlap, influencing the molecule's reactivity and electronic properties. wikipedia.org

These motifs are not merely synthetic curiosities; they are integral components of numerous natural products, pharmaceuticals, and functional materials. wikipedia.org Their value lies in their ability to participate in a wide range of reactions, including pericyclic reactions, cycloisomerizations, and cross-coupling reactions, enabling the construction of complex carbocyclic and heterocyclic frameworks. The alkyne moiety, in particular, is a valuable synthetic handle for "click" chemistry, a powerful tool for forging connections between molecular fragments. wikipedia.org

Role of Halogenated Alkenynes as Versatile Synthetic Precursors

The introduction of a halogen atom to an enyne system, creating a halogenated alkenyne, further enhances its synthetic utility. The halogen, typically bromine or iodine, serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making halogenated alkenynes key precursors for the synthesis of more complex molecules.

The presence of both a reactive halogen and a versatile enyne functionality within the same molecule allows for stepwise and selective transformations. For instance, the bromoalkyne can undergo a Sonogashira coupling reaction, while the alkene moiety can be involved in a subsequent metathesis or addition reaction. digitellinc.comorganic-chemistry.org This dual reactivity makes halogenated alkenynes highly sought-after intermediates in the synthesis of natural products and pharmaceutically active compounds.

Overview of Research Trajectories for 1-Bromo-6,6-dimethyl-2-hepten-4-yne (B1147359)

This compound has carved out a significant niche as a crucial intermediate in the industrial synthesis of the antifungal agent Terbinafine (B446). nih.gov Its structure, featuring a vinyl bromide and a t-butyl-substituted alkyne, is specifically designed for this purpose. The primary research trajectory for this compound has therefore been centered on optimizing its synthesis and its subsequent conversion to Terbinafine. google.com

Beyond this primary application, the inherent reactivity of this compound makes it a subject of interest for broader synthetic explorations. Research is being conducted to explore its potential as a building block for other complex molecules, leveraging the reactivity of both the vinyl bromide and the enyne system. While less documented, its potential as a bioactive compound in its own right, with mentions of anti-cancer and anti-inflammatory activities, presents another avenue for future research.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃Br | |

| Molecular Weight | 201.10 g/mol | |

| CAS Number | 126764-15-6 (mixture of isomers) | |

| (E)-isomer CAS | 78629-21-7 | |

| (Z)-isomer CAS | 78629-19-3 | prepchem.com |

| Boiling Point | 65 °C at 20 mmHg (isomer mixture) | |

| Density | 1.12 g/cm³ (isomer mixture) |

Spectroscopic Data of this compound

While detailed spectral data is not extensively published in publicly available literature, the synthesis of this compound is typically monitored and its structure confirmed by standard spectroscopic methods. One documented synthesis confirms the formation of a 3:1 mixture of the trans- and cis-isomers via NMR spectroscopy. nih.gov The characteristic infrared absorption bands for the alkyne (C≡C) and alkene (C=C) bonds would be expected in the regions of 2100-2260 cm⁻¹ and 1600-1680 cm⁻¹, respectively. uc.edulibretexts.org

Eigenschaften

IUPAC Name |

(E)-1-bromo-6,6-dimethylhept-2-en-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLYZFSILFGXCC-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276614 | |

| Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78629-21-7 | |

| Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78629-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 6,6 Dimethyl 2 Hepten 4 Yne

Strategic Design of Synthetic Routes to 1-Bromo-6,6-dimethyl-2-hepten-4-yne (B1147359)

The creation of this compound, a halogenated alkenyne, is a process that demands careful strategic planning. This involves a detailed retrosynthetic analysis to deconstruct the molecule into viable starting materials and the judicious selection of precursors to introduce the key enyne and halogen functionalities.

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis of this compound identifies the primary disconnection points at the carbon-bromine bond and the bonds forming the enyne moiety. The most logical precursor is the corresponding alcohol, 6,6-dimethyl-2-hepten-4-yn-1-ol. This simplifies the synthesis to the formation of this alcohol and its subsequent conversion to the desired bromo-derivative. The alcohol itself can be envisioned as being formed from the coupling of a propargyl-type component and an appropriate carbonyl compound.

Selection of Precursors for Enyne and Halogen Introduction

The synthesis of the enyne framework typically involves the coupling of a terminal alkyne with a suitable electrophile. For this compound, a key precursor is 3,3-dimethyl-1-butyne, which provides the tert-butyl group and the alkyne functionality. chemsrc.com The vinyl bromide portion can be introduced through various methods, often involving an aldehyde and a source of bromine.

Classical and Contemporary Approaches to the Synthesis of this compound

The synthesis of this compound can be achieved through various methods, ranging from classical bromination reactions to more contemporary, optimized approaches that focus on yield and stereoselectivity.

Bromination of Unsaturated Alcohols and Related Derivatives

A well-established method for the synthesis of this compound involves the bromination of the corresponding unsaturated alcohol, 6,6-dimethyl-2-hepten-4-yn-1-ol. prepchem.com One documented procedure involves treating an alcoholic solution of 6,6-dimethyl-hept-1-en-4-yn-3-ol with a mixture of 48% hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). prepchem.com The reaction is typically performed at a low temperature (around 10°C) and then stirred at room temperature for a couple of hours. prepchem.com This method results in a mixture of the trans- and cis-isomers of the final product. prepchem.com

Another approach involves the direct bromination of 6,6-dimethyl-2-hepten-4-yne using bromine or a bromine-containing reagent in a suitable solvent like dichloromethane (B109758). This reaction is also conducted at low temperatures to minimize the formation of side products.

Strategies for Controlled Enyne Formation

The formation of the conjugated enyne system is a critical step in the synthesis. This is often achieved by coupling reactions. For instance, a Grignard reagent derived from a propargyl halide can be reacted with an appropriate aldehyde to form the alcohol precursor. Subsequent dehydration can then lead to the enyne. However, for this compound, the more common strategy involves starting with a molecule that already contains the enyne backbone or can be easily converted to it.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often adjusted include temperature, solvent, and the choice of brominating agent.

For the bromination of 6,6-dimethyl-2-hepten-4-yn-1-ol, maintaining a low temperature during the addition of the brominating agents helps to control the exothermicity of the reaction and prevent unwanted side reactions. The use of a solvent such as dichloromethane is also common. Post-reaction workup, including washing with an aqueous sodium chloride solution and drying the organic phase, is essential for isolating the product. prepchem.com

NMR spectroscopy is a key analytical tool used to determine the isomeric ratio of the resulting product, which is often a mixture of trans- and cis-isomers. prepchem.com For certain applications, this mixture can be used directly in subsequent steps. prepchem.com

Below is a table summarizing a reported synthetic method for this compound:

| Reactant 1 | Reactant 2 | Reagents | Temperature | Reaction Time | Product | Isomer Ratio (trans:cis) |

| 6,6-dimethyl-hept-1-en-4-yn-3-ol | 48% HBr | PBr₃ | 10°C (addition), then room temp. | 1.5 hours | This compound | 3:1 |

This table is based on a reported synthesis and may not represent all possible synthetic routes. prepchem.com

Further research into optimizing these conditions, potentially through the use of different catalysts or reaction setups, could lead to even higher yields and improved stereoselectivity, providing a more efficient route to this valuable chemical intermediate.

Stereoselective Synthesis of this compound Isomers

The therapeutic efficacy of many pharmaceutical compounds is highly dependent on their stereochemistry. In the case of this compound, the configuration of the double bond as either (E) (trans) or (Z) (cis) is a critical factor in the subsequent synthesis of terbinafine (B446). Consequently, significant research efforts have been directed towards the development of synthetic methods that allow for precise control over this stereochemical feature.

Control of (E)/(Z) Stereochemistry in the Alkene Moiety

The selective synthesis of either the (E) or (Z) isomer of this compound is a key challenge. Traditional synthetic routes often result in a mixture of both isomers, necessitating difficult and costly separation processes. google.com

Synthesis of (Z)-Isomers:

One promising approach for the stereoselective synthesis of (Z)-1-bromo-1-alkenes involves the hydroboration of 1-bromo-1-alkynes followed by a migratory insertion. This method has been shown to produce (Z)-alkenylboranes which can then be converted to the desired (Z)-bromoalkene with high stereoselectivity. nih.gov Another effective technique is the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. This method has demonstrated high yields and excellent stereoselectivity for the (Z)-isomer in very short reaction times. organic-chemistry.orgresearchgate.net Palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes has also been reported as a method to obtain (Z)-bromoalkenes. researchgate.net

Synthesis of (E)-Isomers:

The stereoselective synthesis of (E)-bromoalkenes can be achieved through various methods. One such method involves the reaction of alkynes with N-bromosuccinimide (NBS) in the presence of a silver catalyst and an acid, which has been shown to produce 1,2-dibromoalkenes that can be precursors to the desired (E)-1-bromo-enyne. rsc.org Iron-catalyzed monoborylation of alkynes has also been shown to yield (E)-vinyl boronates with high regio- and stereoselectivity, which can be further functionalized to the corresponding (E)-bromoalkene.

A general overview of stereoselective methods for haloalkene synthesis is presented in the table below:

| Method | Isomer | Reagents/Catalyst | Key Features |

| Hydroboration-Migratory Insertion | (Z) | Dibromoborane, Dimethylzinc | High stereoselectivity for (Z)-isomer. nih.gov |

| Microwave-Assisted Decarboxylation | (Z) | anti-2,3-dibromoalkanoic acids, Et3N, DMF | Rapid, high-yield synthesis of (Z)-isomers. organic-chemistry.orgresearchgate.net |

| Palladium-Catalyzed Hydrogenolysis | (Z) | 1,1-dibromoalkenes, Bu3SnH, Pd catalyst | Stereospecific formation of (Z)-alkenes. researchgate.net |

| Silver-Catalyzed Bromination | (E) | Alkyne, NBS, Ag-catalyst, Acid | Formation of precursors to (E)-bromoalkenes. rsc.org |

| Iron-Catalyzed Borylation | (E) | Alkyne, Bis(pinacolato)diboron, FeCl3 | High regio- and stereoselectivity for (E)-isomers. |

Diastereoselective and Enantioselective Considerations in Synthesis

Beyond the control of the alkene geometry, the potential for creating chiral centers in derivatives of this compound has led to investigations into diastereoselective and enantioselective synthetic strategies. While specific examples for this exact molecule are not extensively documented in publicly available literature, general principles for the asymmetric synthesis of related chiral enynes and molecules with quaternary carbon centers are highly relevant.

The creation of all-carbon quaternary stereocenters in acyclic systems is a significant challenge in organic synthesis. rsc.orgablesci.com Methods for achieving this enantioselectively often involve the use of chiral catalysts or auxiliaries. acs.org For instance, palladium-catalyzed amino-cyclization and desymmetrizing nitrile addition cascade reactions have been used to construct α-quaternary carbazolones with high enantioselectivity. acs.org Such strategies could potentially be adapted to introduce chirality into precursors of this compound.

Enantioselective catalysis, often employing chiral ligands with transition metals or organocatalysts, is a powerful tool for establishing stereocenters. youtube.com The use of enzymes as catalysts also offers a highly selective route to chiral molecules. acs.org While direct enantioselective synthesis of this compound itself might not be the primary focus, the enantioselective synthesis of its precursors could be a viable strategy for producing chiral analogs for various applications.

Innovative Methodologies and Scalable Production of this compound

The industrial production of terbinafine necessitates efficient and scalable methods for the synthesis of its key intermediate, this compound. google.com This has driven research into innovative technologies that offer advantages over traditional batch processing.

Catalytic and Transition Metal-Mediated Synthetic Pathways

Transition metal catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various transition metals, including palladium, nickel, iron, and silver, have been employed in reactions that are relevant to the synthesis of this compound and related enynes. google.comrsc.orgsioc-journal.cn

Palladium and nickel catalysts are particularly prominent in cross-coupling reactions, which are essential for forming the carbon-carbon bonds in the enyne backbone. google.comresearchgate.net For example, a nickel-catalyzed arylative cyclization of 1,6-enynes has been developed to create five-membered rings with all-carbon quaternary centers. rsc.org Iron-catalyzed reactions, such as the borylation of alkynes, offer a more cost-effective and environmentally friendly alternative to precious metal catalysts.

The development of novel catalyst systems continues to be an active area of research, with the goal of improving reaction efficiency, selectivity, and substrate scope.

Microwave-Assisted and Flow Chemistry Approaches

Microwave-Assisted Synthesis:

Flow Chemistry:

Flow chemistry, or continuous flow processing, offers numerous advantages for the large-scale synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nih.govnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. amt.ukrsc.orgvapourtec.com The synthesis of halogenated pharmaceutical intermediates, in particular, can benefit from the enhanced safety and control offered by flow reactors. rsc.org While specific applications of flow chemistry to the production of this compound are not widely reported, the general benefits of this technology make it a highly attractive option for its industrial-scale synthesis. The ability to handle hazardous reagents and to integrate multiple reaction steps into a continuous process are key advantages that could streamline the production of this important intermediate. nih.gov

Chemical Transformations and Reactivity of 1 Bromo 6,6 Dimethyl 2 Hepten 4 Yne

Reactivity of the Vinylic Bromine Atom in 1-Bromo-6,6-dimethyl-2-hepten-4-yne (B1147359)

The bromine atom attached to the sp²-hybridized carbon of the double bond is a key site of reactivity. This vinylic bromide can be cleaved through several mechanisms, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the vinylic bromide moiety of this compound makes it an excellent substrate for such transformations. researchgate.net These reactions typically involve the oxidative addition of the C-Br bond to a low-valent transition metal catalyst. nih.gov

Palladium complexes are widely used catalysts for cross-coupling reactions involving organohalides. mdpi-res.com For a substrate like this compound, several palladium-catalyzed reactions are of significant importance.

Sonogashira Coupling: This reaction couples a vinyl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.net It is a primary method for constructing sp-sp² carbon-carbon bonds. Given its structure, this compound is an ideal substrate to react with various terminal alkynes to generate more complex conjugated enyne derivatives.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. ustc.edu.cn This would allow for the introduction of various alkenyl groups at the C1 position of the this compound backbone.

Suzuki Coupling: In a Suzuki reaction, an organoboron compound is coupled with an organohalide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The vinylic bromide of the title compound can be efficiently coupled with various vinyl or aryl boronic acids or esters.

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond Type |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp²)-C(sp²) |

| Suzuki | Organoboron Compound | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

As a more economical and earth-abundant alternative to palladium, iron catalysts have gained significant attention for cross-coupling reactions. researchgate.net Iron-catalyzed reactions can effectively couple alkenyl bromides with organometallic reagents. organic-chemistry.org For instance, the coupling of alkenyl bromides with alkynyl Grignard reagents can be achieved using iron(III) chloride (FeCl₃) as a catalyst, often with the addition of lithium bromide (LiBr) to enhance reaction rates and yields. organic-chemistry.org This methodology provides a direct route to synthesize conjugated enynes. organic-chemistry.org The reaction is believed to proceed through the reduction of FeCl₃ to a more reactive low-valent iron species which then enters the catalytic cycle. organic-chemistry.org Furthermore, iron catalysts in the presence of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) have been shown to facilitate the coupling of alkyl and aryl Grignard reagents with alkyl halides, a process that could be adapted for vinylic halides like this compound.

| Catalyst System | Coupling Partner | Key Additive(s) | Research Finding |

| FeCl₃ | Alkynyl Grignard Reagent | LiBr | Provides high to excellent yields of conjugated enynes. organic-chemistry.org |

| Fe(acac)₃ | Alkenyl Grignard Reagent | TMEDA, HMTA | Highly stereo- and chemoselective coupling under mild conditions. |

| FeCl₃ | Aryl Grignard Reagent | TMEDA | Effective for forming alkyl-arene bonds; slow addition of Grignard is necessary. |

| Iron/B₂pin₂ | Alkyl Chlorides | B₂pin₂ | Facilitates cross-electrophile coupling, expanding the scope to organochlorides. nih.gov |

Besides palladium and iron, other transition metals such as nickel and copper are also effective catalysts for cross-coupling reactions involving vinylic halides. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for Suzuki-Miyaura reactions and can often couple more challenging or less reactive electrophiles than palladium systems. rsc.org They are also used in Negishi coupling, which involves organozinc reagents. nih.govustc.edu.cn The reactivity of organozinc reagents makes them excellent partners in forming C(sp³)-C(sp²) or C(sp²)-C(sp²) bonds with substrates like this compound. nih.gov

Copper-Catalyzed Reactions: Copper(I) salts are well-known catalysts for the coupling of terminal alkynes (Glaser or Hay coupling) and can also be used in cross-coupling reactions. ustc.edu.cn For instance, copper(I) cyanide (CuCN) has been used to catalyze the cross-coupling of 1-bromoalkynes with organozinc reagents. nih.gov While the substrate in that study was a bromoalkyne, the principles can be extended to other organobromides, suggesting potential applications for this compound, especially in reactions where copper's unique reactivity is beneficial.

The bromine atom in this compound can be directly replaced by a nucleophile. This substitution reaction provides a straightforward pathway to introduce a variety of functional groups at the terminal position of the molecule. The conjugated ene-yne system influences the reactivity of the C-Br bond. The reaction pathways can include direct nucleophilic substitution (Sɴ2 type) or mechanisms involving addition-elimination steps. Common nucleophiles that can displace the bromine include hydroxides, alkoxides, and amines, leading to the formation of corresponding alcohols, ethers, and amines, respectively. This reactivity is fundamental to its role as a synthetic building block, for example, in the synthesis of the antifungal agent Terbinafine (B446).

| Nucleophile | Reagent Example | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium Methoxide (NaOMe) | Ether |

| Amine | Methylamine (CH₃NH₂) | Secondary Amine |

While ionic pathways like cross-coupling and nucleophilic substitution are common, the carbon-bromine bond can also undergo homolytic cleavage to form a vinylic radical. Some transition metal-catalyzed reactions, particularly those employing first-row metals like iron, are proposed to proceed via radical intermediates. For example, the stereochemical outcome of certain iron-catalyzed cross-coupling reactions with cyclic alkyl bromides suggests the formation of radical species that equilibrate to the most stable product. Although specific studies focusing solely on the radical reactions of this compound are not widely documented, its structure suggests it could participate in such transformations. The presence of the conjugated π-system could offer stability to a radical intermediate at the C1 position. Such reactions could be initiated by radical initiators (e.g., AIBN) or photochemically, leading to additions across other unsaturated systems or atom transfer radical polymerization (ATRP) if appropriate conditions are applied.

Cross-Coupling Reactions

Transformations Involving the Alkene Moiety of this compound

The reactivity of the carbon-carbon double bond in this compound is influenced by the presence of the adjacent bromine atom and the conjugated alkyne group. These features modulate the electron density and steric accessibility of the alkene, dictating its behavior in various chemical transformations.

Electrophilic and Nucleophilic Addition Reactions

The conjugated ene-yne system of this compound can, in principle, undergo addition reactions. beilstein-journals.org Electrophilic addition to conjugated dienes is a well-established process that can lead to both 1,2- and 1,4-addition products. In the case of this compound, the polarization of the double bond by the electron-withdrawing bromine atom and the alkyne group would influence the regioselectivity of the attack by an electrophile. For instance, the addition of hydrogen halides (HX) would likely proceed via a stabilized carbocation intermediate.

Nucleophilic attack on the carbon-carbon double bond is also a possibility, particularly with soft nucleophiles in the presence of a suitable catalyst. The electron-deficient nature of the double bond, enhanced by the adjacent bromine, could facilitate such additions.

| Reaction Type | Reagents | Potential Products | Notes |

| Electrophilic Addition | HBr, Cl2 | 1,2- and 1,4-addition products | Regioselectivity is influenced by the stability of the resulting carbocation intermediate. |

| Nucleophilic Addition | Nu- (e.g., organocuprates) | Michael-type adducts | Generally requires activation of the double bond. |

Cyclization Reactions Triggered by the Double Bond

The alkene moiety can participate in various cyclization reactions, often in concert with the alkyne and the bromo substituent. These intramolecular processes are powerful methods for the construction of cyclic and bicyclic systems. Indium-mediated cyclization of 1-bromo-2,7- and 1-bromo-2,8-enynes has been shown to produce five- and six-membered rings, highlighting a potential pathway for the cyclization of this compound analogues. acs.orgnih.gov

Palladium-catalyzed intramolecular cyclization of '2-bromo-1,5-diene-7-yne' systems provides a route to poly-ene substituted cyclohexenols, suggesting that under palladium catalysis, the alkene of this compound could be involved in the formation of six-membered rings. chemrxiv.org

Metathesis Reactions (Enyne Metathesis)

Enyne metathesis is a powerful bond reorganization reaction catalyzed by transition metal complexes, typically ruthenium-based, that transforms an alkene and an alkyne into a 1,3-diene. organic-chemistry.org This reaction can be performed in both an intermolecular (cross-enyne metathesis) and an intramolecular (ring-closing enyne metathesis, RCEYM) fashion. organic-chemistry.org

RCEYM is particularly useful for the synthesis of carbo- and heterocyclic systems. uwindsor.ca The reaction is driven by the formation of a stable conjugated diene system within a ring. The success and efficiency of enyne metathesis are influenced by the catalyst, solvent, and the specific substitution pattern of the enyne substrate. For this compound, a ring-closing metathesis would lead to a seven-membered ring containing a 1,3-diene and a bromine atom, although the feasibility would depend on the specific reaction conditions and catalyst used.

| Metathesis Type | Catalyst | Potential Product | Key Features |

| Ring-Closing Enyne Metathesis (RCEYM) | Grubbs' or Hoveyda-Grubbs catalysts | Cyclic 1,3-diene | Forms a new ring by intramolecular reaction of the alkene and alkyne. |

| Cross-Enyne Metathesis | Ruthenium-based catalysts | Substituted 1,3-dienes | Reaction with an external alkene to form a new diene. |

Transformations Involving the Alkyne Moiety of this compound

The carbon-carbon triple bond in this compound is a key site of reactivity, participating in a variety of addition and cyclization reactions.

Addition Reactions to the Triple Bond

The alkyne functionality readily undergoes addition reactions. beilstein-journals.org These can include the addition of halogens, hydrogen halides, and water (hydration), often catalyzed by metal salts. The regioselectivity of these additions is governed by the electronic and steric environment of the alkyne. The bulky tert-butyl group at one end of the alkyne in this compound would be expected to exert a significant steric influence on the approaching reagent.

Cyclization Reactions via Alkyne Activation

The activation of the alkyne moiety by a transition metal catalyst, such as gold or palladium, can initiate a cascade of reactions, leading to the formation of complex cyclic structures. Gold(I)-catalyzed intramolecular [4+2] cycloadditions of arylalkynes or 1,3-enynes with alkenes have been reported to proceed via either a 5-exo-dig or a 6-endo-dig cyclization pathway. acs.org In the context of this compound, such activation could lead to intramolecular attack by the alkene, forming a bicyclic system.

Furthermore, the generation of vinyl cation intermediates from alkynes under acidic conditions can trigger intramolecular hydroarylation or other C-H functionalization reactions, providing another avenue for cyclization. nih.govresearchgate.netnih.govrsc.org

| Cyclization Type | Catalyst/Conditions | Intermediate | Potential Product |

| Gold-catalyzed Cycloaddition | Au(I) catalyst | Gold-activated alkyne | Bicyclic systems |

| Vinyl Cation-mediated Cyclization | Brønsted or Lewis acid | Vinyl cation | Cyclic products via intramolecular C-H insertion |

Rearrangement Reactions

While specific rearrangement reactions of this compound are not extensively documented in the literature, its structural motifs suggest the potential for several types of rearrangements characteristic of related organic compounds. The presence of an allylic system and a propargylic-like environment, coupled with the potential for carbocation formation, lays the groundwork for theoretical rearrangement pathways.

Under conditions that favor the formation of a carbocation, such as treatment with a Lewis acid or in a polar, non-nucleophilic solvent, a 1,2-hydride or alkyl shift could occur. For instance, ionization of the bromide could lead to an allylic cation. While the primary allylic cation is stabilized by resonance, rearrangement to a more stable carbocation could be a competing pathway, although the adjacent alkyne's electron-withdrawing nature might disfavor this.

Another possibility includes sigmatropic rearrangements. The conjugated en-yne system could, under thermal or photochemical conditions, potentially undergo rearrangements like the Claisen or Cope rearrangements if appropriate substitution patterns were introduced. For example, conversion of the bromide to an ether or another suitable group could enable a quora.comquora.com-sigmatropic rearrangement, leading to a significant structural reorganization.

The following table outlines some plausible, though not experimentally confirmed, rearrangement reactions based on the structure of this compound.

| Rearrangement Type | Potential Trigger | Plausible Product Skeleton | Notes |

| Carbocation Rearrangement | Lewis Acid, Protic Solvent | Branched or cyclic structures | Dependent on the stability of the intermediate carbocation. |

| Sigmatropic Rearrangement | Heat, Light | Isomeric en-yne or allenic structures | Would require prior functionalization to create the necessary atomic sequence. |

| Propargyl/Allenic Rearrangement | Nucleophilic conditions | Allenic bromide or substituted allenes | Involves the intermediacy of an allenic/propargylic anion or radical. |

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites—the C-Br bond, the double bond, and the triple bond—makes the control of selectivity a critical aspect of the chemistry of this compound.

Control of Reaction Pathways with Multiple Reactive Centers

Achieving chemoselectivity in reactions of this compound involves directing a reagent to react with one functional group in preference to the others. For instance, nucleophilic substitution at the allylic bromide is a likely pathway, given the good leaving group ability of bromide and the stability of the resulting allylic cation or the transition state in an SN2 reaction. Alternatively, electrophilic addition to the double or triple bond can occur. The choice of reagent and reaction conditions is paramount in dictating the outcome.

Table of Potential Chemoselective Reactions:

| Reagent Type | Preferential Reaction Site | Expected Product Type |

| Soft Nucleophiles (e.g., R₂CuLi) | C-Br bond (SN2') | Allylic substitution product |

| Hard Nucleophiles (e.g., RMgX, RLi) | Potential for competing pathways | Mixture of substitution and addition products |

| Electrophiles (e.g., HBr, Br₂) | Double or triple bond | Addition products |

| Radical Initiators | C-Br bond or allylic C-H | Radical substitution or addition products |

Regioselectivity is a key consideration in both substitution and addition reactions. In nucleophilic substitutions, attack can occur at the α-carbon (SN2) or the γ-carbon (SN2') of the allylic system, leading to different constitutional isomers. In electrophilic additions, the regiochemistry is governed by the relative stability of the resulting carbocationic intermediates (Markovnikov's rule) or by other directing effects.

Stereoselectivity is also a significant factor, particularly concerning the geometry of the double bond in the products of substitution or addition reactions. The starting material is often a mixture of (E) and (Z) isomers, and the stereochemical outcome of a reaction can be influenced by the mechanism (e.g., SN2 reactions proceed with inversion of configuration, while SN1 reactions can lead to racemization).

Influence of Steric and Electronic Factors on Selectivity

The bulky tert-butyl group at the 6-position exerts a profound steric influence on the reactivity of this compound. This steric hindrance can:

Hinder attack at the triple bond: The tert-butyl group can physically block the approach of reagents to the alkyne, potentially making the double bond or the allylic bromide more accessible.

Influence regioselectivity: In reactions where multiple isomers can be formed, the steric bulk may favor the formation of the less sterically congested product. For example, in an SN2' reaction, a nucleophile might preferentially attack the less hindered γ-carbon.

Affect conformational preferences: The size of the tert-butyl group will dictate the most stable conformation of the molecule, which in turn can influence the stereochemical outcome of reactions.

Electronically, the conjugated en-yne system plays a crucial role. The π-systems of the double and triple bonds are in communication, influencing the electron density at various positions. The electronegativity of the bromine atom polarizes the C-Br bond, making the α-carbon electrophilic. The alkyne is generally less reactive towards electrophiles than the alkene due to the higher energy of the resulting vinyl cation intermediate. However, the specific substitution pattern and reaction conditions can alter this reactivity profile.

Tandem and Cascade Reaction Sequences Incorporating this compound

The multifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. Such processes are highly efficient and can rapidly generate molecular complexity.

One potential cascade sequence could be initiated by a nucleophilic substitution on the allylic bromide, followed by an intramolecular reaction involving the newly introduced nucleophile and the en-yne system. For example, if the nucleophile contains a tethered alkene or alkyne, an intramolecular Alder-ene or Diels-Alder reaction could ensue, leading to the formation of cyclic structures.

Palladium-catalyzed cross-coupling reactions are another fertile ground for designing tandem sequences. For instance, a Sonogashira coupling at the terminal alkyne (after appropriate modification of the bromide) could be followed by an intramolecular Heck reaction, cyclizing onto the double bond.

Hypothetical Tandem Reaction Sequences:

| Initiating Reaction | Subsequent Reaction(s) | Potential Product Class |

| Nucleophilic Substitution | Intramolecular Cyclization (e.g., Diels-Alder, Ene reaction) | Polycyclic compounds |

| Heck Coupling | Intramolecular Carbopalladation | Fused or spirocyclic systems |

| Radical Cyclization | Hydrogen atom transfer or further radical addition | Cyclic or bicyclic compounds |

Applications of 1 Bromo 6,6 Dimethyl 2 Hepten 4 Yne As a Key Synthetic Intermediate

Construction of Complex Organic Scaffolds and Natural Product Analogues

The distinct architecture of 1-bromo-6,6-dimethyl-2-hepten-4-yne (B1147359) makes it an important precursor for sophisticated organic molecules. Its utility is particularly evident in the assembly of scaffolds that are of interest in medicinal chemistry and materials science.

The conjugated enyne moiety within this compound is itself a polyunsaturated system. This structure is a cornerstone for creating more extended conjugated systems, such as dienynes, which are important motifs in various natural products and functional materials. The vinyl bromide functionality is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Heck or Stille couplings, which would introduce an additional double bond and form a dienyne structure.

While specific examples detailing the conversion of this compound to a dienyne are not extensively documented in dedicated studies, the synthesis of structurally related dienynes has been reported. For instance, the synthesis of (E)- and (Z)-1-bromo-6-methyl-2,6-heptadien-4-yne has been achieved through the reaction of 6-methyl-1,6-heptadien-4-yn-3-ol with hydrobromic acid. This analogous transformation underscores the potential of using halo-enyne precursors to generate complex polyunsaturated systems. The general reactivity of vinyl halides in cross-coupling reactions is a well-established principle in organic synthesis, suggesting a feasible pathway for extending the conjugation of this compound.

This compound has proven to be a critical intermediate in the synthesis of biologically active molecules. nih.gov Its most notable application is in the construction of the antifungal agent Terbinafine (B446). organic-chemistry.orguni.lu Terbinafine is a synthetic allylamine (B125299) that functions by inhibiting the fungal enzyme squalene (B77637) epoxidase. The synthesis of Terbinafine highlights the utility of this compound in creating complex, biologically relevant architectures.

The key step in the synthesis of Terbinafine involves the nucleophilic substitution of the bromine atom in this compound by N-methyl-1-naphthalenemethanamine. organic-chemistry.org This reaction directly incorporates the characteristic enyne side chain of Terbinafine. The (E)-isomer of the bromo-enyne is crucial for the biological activity of the final product. organic-chemistry.org Furthermore, the compound can be used to generate other derivatives with potential therapeutic applications, including those with anti-cancer or anti-inflammatory properties. nih.gov The modification of the terbinafine structure, made possible by using this compound and its analogues, has been explored to develop new bioactive compounds.

Synthesis of Specific Compound Classes Utilizing this compound

The unique reactivity of this compound allows for its use in the targeted synthesis of several important classes of organic compounds.

The most significant application of this compound is in the synthesis of allylamine derivatives, with the antifungal drug Terbinafine being the primary example. The synthesis involves the alkylation of a secondary amine with the bromo-enyne.

A stereoselective synthesis of Terbinafine is achieved by coupling N-methyl-1-naphthalenemethanamine with (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne. organic-chemistry.org This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The reaction proceeds via a nucleophilic substitution mechanism where the secondary amine displaces the bromide ion. nih.gov The resulting product, (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine (Terbinafine), possesses enhanced antifungal activity, particularly when administered orally.

Table 1: Synthesis of Terbinafine from this compound

| Reactant A | Reactant B | Reagents | Product | Reference |

|---|---|---|---|---|

| (E)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | N-methyl-1-naphthalenemethanamine | K₂CO₃, DMF | Terbinafine | organic-chemistry.orgnih.gov |

While direct, specific examples of synthesizing heterocyclic compounds from this compound are not prevalent in the literature, its structure makes it a plausible precursor for various heterocyclic systems. The enyne functionality can participate in a range of cyclization and cycloaddition reactions.

For instance, a general and efficient method for the synthesis of substituted pyrroles involves the reaction of 1-bromo-1-alkynes with sulfonamides to form (Z)-N-(1-bromo-1-alken-2-yl)-p-toluenesulfonamides, followed by a palladium-catalyzed Heck-type cyclization. Given its 1-bromo-alkene structure, this compound could potentially be adapted for such transformations.

Another potential route to heterocycles involves the transformation of the alkyne moiety. For example, γ-alkynyl ketones can undergo acid-catalyzed cyclization to form substituted furans. nih.gov this compound could be converted to the corresponding ketone through oxidation, making it a suitable substrate for this type of reaction. These established methodologies suggest the potential of this bromo-enyne as a versatile starting material for accessing heterocyclic scaffolds.

The synthesis of carbocyclic structures from this compound is another area of synthetic potential, although specific examples are not widely reported. The presence of both a double and a triple bond allows for the possibility of intramolecular cyclization reactions to form various ring systems.

Modern synthetic methods offer potential pathways for the cyclization of substrates like this compound. For example, copper-catalyzed radical carbo-aroylation of unactivated alkenes has been developed for the synthesis of ketonylated carbocycles, such as tetralins and cyclopentane (B165970) derivatives. nih.gov This type of reaction involves the addition of a radical to the alkene followed by an intramolecular cyclization. The alkene in this compound could potentially participate in such a transformation.

Additionally, the conjugated enyne system is a potential candidate for various cycloaddition reactions that could lead to the formation of carbocyclic rings. The development of new catalytic systems continues to expand the possibilities for transforming simple acyclic precursors into complex cyclic molecules.

Development of New Synthetic Methodologies Driven by this compound Reactivity

The inherent reactivity of this compound has spurred the exploration of new synthetic strategies. The presence of both an allylic bromide and a conjugated ene-yne system within the same molecule allows for a range of chemical transformations, making it an attractive starting material for the synthesis of diverse organic compounds.

The primary modes of reactivity for this compound involve nucleophilic substitution at the carbon bearing the bromine atom and addition reactions across the double and triple bonds. These reactions can be strategically employed to forge new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of complex molecular architectures.

One of the most prominent applications of this compound is as a key intermediate in the synthesis of the antifungal agent Terbinafine. In this synthesis, the compound undergoes a nucleophilic substitution reaction with N-methyl-1-naphthalenemethanamine.

Beyond this well-established application, the reactivity of this compound lends itself to the development of other synthetic methodologies. The electron-withdrawing effect of the bromine atom can influence the reactivity of the ene-yne system, potentially enabling unique transformations. For instance, its structure is suitable for participating in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki Coupling | Aryl/vinyl boronic acids | Aryl/vinyl-substituted 6,6-dimethyl-2-hepten-4-ynes |

| Sonogashira Coupling | Terminal alkynes | Extended conjugated enediynes |

| Heck Coupling | Alkenes | More complex polyunsaturated systems |

| Kumada Coupling | Grignard reagents | Alkylated or arylated 6,6-dimethyl-2-hepten-4-ynes |

Furthermore, the conjugated ene-yne moiety can participate in cycloaddition reactions, providing a pathway to cyclic and heterocyclic frameworks. The regioselectivity and stereoselectivity of these reactions could potentially be controlled by the choice of catalyst and reaction conditions.

Table 2: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Potential Product Class |

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Substituted cyclohexene (B86901) derivatives |

| [2+2] Cycloaddition | Alkenes/Alkynes | Cyclobutane/cyclobutene derivatives |

| 1,3-Dipolar Cycloaddition | Dipoles (e.g., azides, nitrile oxides) | Various five-membered heterocycles |

While the synthetic potential of this compound is significant, detailed research findings on the development of new synthetic methodologies driven by its reactivity are not extensively available in the public domain. The majority of the literature focuses on its application in the synthesis of Terbinafine and its derivatives. Further research in this area could uncover novel transformations and expand the utility of this versatile building block in organic synthesis.

Mechanistic and Theoretical Investigations of 1 Bromo 6,6 Dimethyl 2 Hepten 4 Yne Transformations

Elucidation of Reaction Mechanisms for 1-Bromo-6,6-dimethyl-2-hepten-4-yne (B1147359)

The reactivity of this compound is dominated by the interplay between the allylic bromide moiety and the enyne backbone. This allows for participation in a range of reactions, most notably transition metal-catalyzed cross-coupling and cyclization reactions.

Detailed Analysis of Catalytic Cycles

While specific catalytic cycles for this compound are not extensively documented in dedicated studies, they can be inferred from well-established mechanisms for similar substrates, such as those in Sonogashira cross-coupling reactions and metal-catalyzed cyclizations of enynes. researchgate.netrsc.orgnih.gov

A plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a terminal alkyne, would likely proceed through the following key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.

Transmetalation: In a copper-co-catalyzed Sonogashira reaction, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This intermediate then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst. In copper-free variants, the deprotonated alkyne can directly coordinate to the palladium center. ucsb.edu

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then enter another catalytic cycle.

For nickel-catalyzed arylative cyclizations of enynes, a proposed catalytic cycle might involve a Ni(I) species. rsc.org The reaction would likely proceed through transmetalation with an organometallic reagent, followed by oxidative cyclization onto the enyne system, and subsequent reductive elimination to afford the cyclized product. rsc.org

A simplified representation of a generic palladium-catalyzed cross-coupling cycle is depicted below:

| Step | Description |

| A | Oxidative addition of this compound to Pd(0) |

| B | Formation of a Pd(II) intermediate |

| C | Transmetalation with a nucleophile (e.g., an organometallic reagent) |

| D | Reductive elimination of the final product and regeneration of the Pd(0) catalyst |

Identification of Key Intermediates and Transition States

The transformations of this compound involve several key intermediates and transition states that dictate the reaction outcome. In palladium-catalyzed cross-coupling reactions, the primary intermediate is the aforementioned palladium(II) species formed after oxidative addition. researchgate.net The geometry of this intermediate, which can exist as cis or trans isomers, can influence the subsequent steps of the catalytic cycle.

In radical reactions, the stability of the allylic radical formed by homolytic cleavage of the C-Br bond is a critical factor. masterorganicchemistry.com This radical is stabilized by resonance, delocalizing the unpaired electron across the adjacent double bond.

Transition states in these reactions are high-energy structures that represent the energy barrier for a particular step. For instance, in the oxidative addition step, the transition state would involve the partial breaking of the C-Br bond and the formation of new bonds with the metal center. In cyclization reactions, the transition state for the cyclization step itself would involve the formation of a new carbon-carbon bond as the alkene or alkyne moiety attacks the other unsaturated part of the molecule. acs.org

Computational Chemistry Approaches to this compound Reactivity

Computational chemistry provides powerful tools to investigate the reactivity of molecules like this compound at a molecular level. Methods such as Density Functional Theory (DFT) can be employed to model reaction pathways and predict selectivity. researchgate.netnih.gov

Electronic Structure Calculations

For example, the carbon atom bonded to the bromine is expected to be electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to nucleophilic substitution. The π-systems of the double and triple bonds are nucleophilic and prone to attack by electrophiles.

Conformational Analysis of Reacting Species

The three-dimensional structure and flexibility of this compound and its reaction intermediates can significantly impact reactivity. Conformational analysis, using computational methods, can identify the most stable conformations of the molecule and the energy barriers between them. The steric hindrance imposed by the bulky tert-butyl group can influence which conformations are favored and, consequently, the accessibility of different reactive sites. The conformational flexibility of ligands in catalytic systems is also a crucial factor in determining the efficiency and selectivity of a reaction. nih.govnih.gov

Prediction of Reaction Pathways and Selectivity Profiles

By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can map out the potential energy surface for a given reaction. This allows for the prediction of the most favorable reaction pathway (the one with the lowest energy barriers).

For reactions of this compound, DFT calculations could be used to:

Determine the activation energies for different steps in a catalytic cycle, identifying the rate-determining step. nih.gov

Predict the regioselectivity of addition reactions to the enyne system.

Elucidate the stereoselectivity of reactions, for example, in asymmetric catalysis.

Investigate the mechanism of cyclization reactions, predicting whether a reaction will proceed via a radical or a metal-mediated pathway. acs.orgnih.gov

A hypothetical comparison of calculated activation energies for two competing reaction pathways is shown in the table below. Such data, derived from computational studies, would be invaluable in predicting the major product of a reaction.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A (e.g., Cross-Coupling) | 15.2 | Favored |

| Pathway B (e.g., Cyclization) | 22.5 | Disfavored |

Challenges and Future Directions in 1 Bromo 6,6 Dimethyl 2 Hepten 4 Yne Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex molecules like 1-Bromo-6,6-dimethyl-2-hepten-4-yne (B1147359) often involves multi-step processes that can be inefficient and generate significant waste. A primary challenge is the development of atom-economical and environmentally benign synthetic pathways. Future research will likely focus on:

Catalytic Cross-Coupling Reactions: Advancing transition-metal-catalyzed cross-coupling methods will be crucial. rsc.org While established, these reactions can be improved for efficiency and sustainability. rsc.org The goal is to move towards catalysts that are more abundant, less toxic, and effective under milder conditions.

Novel Starting Materials: Investigating alternative and more readily available starting materials can also contribute to more sustainable synthetic routes. This could involve the creative functionalization of simpler hydrocarbon feedstocks.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The conjugated enyne motif in this compound is a versatile functional group, but its full reactive potential remains to be unlocked. rsc.orgrsc.org Future work should aim to discover and control new transformations:

Divergent Reactivity: A key goal is to develop catalytic systems that can steer the reaction towards different products from the same starting material by simply changing the catalyst or reaction conditions. nih.gov This "divergent reactivity" would significantly enhance the synthetic utility of the compound. nih.gov

Cascade Reactions: Designing cascade reactions, where multiple bond-forming events occur in a single operation, can rapidly build molecular complexity. nih.gov For this compound, this could involve intramolecular cyclizations or intermolecular annulations to form complex polycyclic structures. beilstein-journals.org

Photocatalysis and Electrochemistry: The use of light or electricity to drive chemical reactions can open up new reactivity pathways that are inaccessible through traditional thermal methods. These techniques could enable novel functionalizations of the enyne system.

A summary of potential reaction pathways for conjugated enynes is presented below:

| Reaction Type | Description | Potential Products |

| Enyne Metathesis | A ruthenium-catalyzed reorganization of bonds between the alkene and alkyne moieties. organic-chemistry.org | 1,3-Dienes. organic-chemistry.org |

| Cycloisomerization | Metal-catalyzed intramolecular reaction to form cyclic compounds. organic-chemistry.orgacs.org | Functionalized carbo- and heterocycles. |

| Hydrofunctionalization | Addition of H-X across the unsaturated system, such as hydrophosphinylation. researchgate.net | Functionalized allylic compounds. researchgate.net |

| Diels-Alder Reaction | The conjugated diene formed from metathesis can act as a diene in [4+2] cycloadditions. nih.gov | Substituted cyclohexene (B86901) derivatives. nih.gov |

| Tandem Annulation | Sequential reactions leading to the formation of fused ring systems. beilstein-journals.org | Polycyclic aromatic compounds and heterocycles. beilstein-journals.org |

Expansion of Applications in Diverse Areas of Organic Chemistry

While conjugated enynes are recognized as important building blocks, the specific applications for this compound are yet to be fully explored. rsc.org Future research should focus on demonstrating its utility in:

Natural Product Synthesis: The structural motifs accessible from this compound could serve as key intermediates in the total synthesis of complex natural products. rsc.org

Materials Science: The conjugated system of enynes suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov

Medicinal Chemistry: The vinyl bromide handle allows for a variety of subsequent cross-coupling reactions, making it a potentially valuable scaffold for creating libraries of compounds for drug discovery.

Integration with Advanced Synthetic Techniques and Automation

Modernizing the synthesis and screening process is essential for accelerating discovery. youtube.com For a specialized compound like this compound, this means:

High-Throughput Experimentation (HTE): HTE involves the use of automation and miniaturization to rapidly screen a large number of reaction conditions. numberanalytics.comnumberanalytics.com This can quickly identify optimal catalysts, ligands, and reaction parameters for new transformations. youtube.comnumberanalytics.com The vast amounts of data generated can be analyzed using machine learning to identify trends and predict reaction outcomes. numberanalytics.com

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch chemistry, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. researchgate.net Implementing flow processes for the synthesis and functionalization of this compound could lead to more efficient and reproducible results. researchgate.net

Automated Synthesis: The development of automated platforms that can perform multi-step syntheses with minimal human intervention is a major goal in organic chemistry. researchgate.netnih.gov Such systems could be used to rapidly generate derivatives of this compound for screening in various applications. nih.gov

Bridging Experimental Findings with Advanced Theoretical Modeling

A synergistic approach combining experimental work with computational chemistry can provide deeper insights into the reactivity and properties of this compound. wiley.com

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict product distributions. researchgate.net This can help to explain experimentally observed reactivity and guide the design of new experiments. researchgate.net

Predictive Modeling: As more data is generated through HTE and other methods, machine learning algorithms can be trained to predict the outcomes of unknown reactions. youtube.com This can help to prioritize experiments and accelerate the discovery of new transformations.

Understanding Electronic Properties: Theoretical calculations can be used to predict the electronic and photophysical properties of molecules derived from this compound, which is crucial for applications in materials science. nih.gov

By addressing these challenges and pursuing these future directions, the scientific community can unlock the full potential of this compound and related conjugated enynes, paving the way for new discoveries in synthesis, catalysis, and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.